molecular formula C13H10IN3O3 B407041 2-iodo-N'-(4-nitrophenyl)benzohydrazide

2-iodo-N'-(4-nitrophenyl)benzohydrazide

Cat. No.: B407041
M. Wt: 383.14g/mol
InChI Key: XGDCUKNFYRFFNZ-UHFFFAOYSA-N
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Description

2-Iodo-N'-(4-nitrophenyl)benzohydrazide is a benzohydrazide derivative characterized by an ortho-iodo substituent on the benzoyl ring and a 4-nitrophenyl group attached to the hydrazide moiety. Its molecular formula is C₁₃H₉IN₃O₃, with a molecular weight of 397.13 g/mol. The iodine atom at the ortho position introduces steric bulk and electronic effects, while the nitro group enhances electron-withdrawing properties, influencing reactivity and biological interactions .

Properties

Molecular Formula

C13H10IN3O3

Molecular Weight

383.14g/mol

IUPAC Name

2-iodo-N'-(4-nitrophenyl)benzohydrazide

InChI

InChI=1S/C13H10IN3O3/c14-12-4-2-1-3-11(12)13(18)16-15-9-5-7-10(8-6-9)17(19)20/h1-8,15H,(H,16,18)

InChI Key

XGDCUKNFYRFFNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Benzohydrazide Derivatives
Compound Name Substituents (Benzoyl/Hydrazide) Key Functional Groups Molecular Weight (g/mol)
2-Iodo-N'-(4-nitrophenyl)benzohydrazide 2-iodo (benzoyl), 4-nitro (hydrazide) I, NO₂ 397.13
3-Bromo-4-methoxy-N'-(4-nitrobenzylidene)benzohydrazide 3-Br, 4-OCH₃ (benzoyl), 4-NO₂ (hydrazide) Br, OCH₃, NO₂ 410.18
4-Methoxy-N'-(4-nitrobenzylidene)benzohydrazide 4-OCH₃ (benzoyl), 4-NO₂ (hydrazide) OCH₃, NO₂ 299.29
2-Hydroxy-5-iodo-N'-(arylethylidene)benzohydrazide 2-OH, 5-I (benzoyl), varied aryl (hydrazide) OH, I ~360–400 (varies)
(E)-2-Fluoro-N'-(1-(4-nitrophenyl)ethylidene)benzohydrazide 2-F (benzoyl), 4-NO₂ (hydrazide) F, NO₂ 330.27

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) is a strong EWG common in these derivatives, enhancing stability and polar interactions. Iodo and bromo substituents add steric bulk and influence lipophilicity .
  • Ortho vs. Para Substituents : The ortho-iodo in the target compound may hinder rotational freedom compared to para-substituted analogs (e.g., 4-methoxy), affecting binding to biological targets .

Key Observations :

  • The target compound’s synthesis in glacial acetic acid achieves moderate yields (75–80%), while DES-based methods for similar iodinated derivatives improve yields (up to 92%) by reducing reaction times and avoiding volatile solvents .
  • Microwave-assisted synthesis (e.g., for thiophene derivatives) further enhances efficiency but requires specialized equipment .

Key Observations :

  • The target compound exhibits moderate analgesic activity (58% inhibition) but is less potent than fluorinated or benzimidazole-containing derivatives, which show nanomolar IC₅₀ values against cancer cells .
  • The 4-nitrophenyl moiety enhances antimicrobial activity, with MIC values comparable to ciprofloxacin for some analogs .

Physicochemical and Photophysical Properties

  • Solubility : The nitro group improves aqueous solubility slightly compared to purely hydrophobic derivatives (e.g., 4-methylbenzylidene analogs) .

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